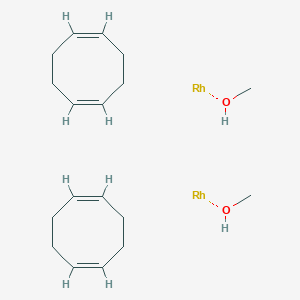
Methoxy(cyclooctadiene)rhodium(I) dimer
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Methoxy(cyclooctadiene)rhodium(I) dimer can be synthesized through the reaction of rhodium trichloride with methanol and 1,5-cyclooctadiene. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is then refluxed, and the product is purified through recrystallization .
化学反応の分析
Substitution Reactions
The methoxy and COD ligands undergo substitution with Lewis bases, enabling tailored catalyst design:
Key transformations :
-
Phosphine ligand exchange :
Rh OMe COD 4 PR 2 Rh PR COD OMe
This generates cationic Rh(I) complexes used in asymmetric hydrogenation . -
Alkene/alkyne coordination :
COD can be displaced by chelating dienes (e.g., norbornadiene) or monodentate alkenes, altering steric and electronic properties .
Table 1: Ligand Substitution Outcomes
| Entering Ligand (L) | Product | Application |
|---|---|---|
| PPh₃ | [Rh(PPh₃)₂(COD)]⁺OMe⁻ | Hydrogenation catalysts |
| BINAP | Chiral Rh complexes | Asymmetric synthesis |
| CO | [Rh(CO)₂(OMe)]₂ | Hydroformylation |
Oxidation and Reduction
The Rh(I) center undergoes redox changes depending on reaction conditions:
-
Oxidation :
Rh OMe COD 2 X 2 RhX COD X Cl Br
Oxidants like halogens convert Rh(I) to Rh(III) species, useful in C–H activation. -
Reduction :
Under H₂, the dimer facilitates hydrogenation of alkenes and ketones via Rh–H intermediates .
Catalytic Cyclization and Addition Reactions
The dimer excels in cascade reactions due to its electron-deficient Rh center:
Cyclization of Cyano-Substituted Esters
With aryl 9-BBN, it catalyzes:
NC CH C C COOR enamino ester 5 6 membered rings
Conditions : Toluene, 80°C, 12 h
Yield : 85–92%
1,4-Addition Reactions
-
Aldol-1,4-addition cascade :
α,β-unsaturated ketones react with nucleophiles (e.g., malonates) to form chiral γ-keto esters (ee up to 99% with chiral ligands) . -
Alcohol 1,4-addition :
Methanol adds to enones via Rh-mediated conjugate addition.
Table 2: Catalytic Performance in Addition Reactions
| Substrate | Nucleophile | Product | Yield (%) | ee (%) |
|---|---|---|---|---|
| Cyclohexenone | PhB(OH)₂ | 3-Phenylcyclohexanone | 92 | 99 |
| Methyl vinyl ketone | CH₂(COOMe)₂ | γ-Keto ester | 88 | 95 |
Hydroformylation
The dimer catalyzes hydroformylation of alkenes to aldehydes:
RCH CH CO H RCH CH CHO
Conditions : 10 bar syngas (CO/H₂), 80°C, 6 h
Selectivity : >90% for linear aldehydes .
Degradation Pathways
In protic solvents (e.g., iPrOH), the dimer degrades via:
-
Hydroxide bridge formation :
Rh OMe COD H O Rh OH COD MeOH -
COD isomerization :
COD ligand rearranges to 1,3-cyclooctadiene under acidic conditions, altering catalyst geometry .
Comparison with Related Rhodium Complexes
Table 3: Reactivity Comparison
| Complex | Key Ligand | Reactivity Profile |
|---|---|---|
| [Rh(μ-OMe)(COD)]₂ | OMe⁻ | High electrophilicity, redox-active |
| [Rh(μ-Cl)(COD)]₂ | Cl⁻ | Less Lewis acidic, slower kinetics |
| [Rh(acac)(COE)₂] | Acac⁻ | Stable, limited ligand exchange |
Mechanistic Insights
科学的研究の応用
Methoxy(cyclooctadiene)rhodium(I) dimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in asymmetric synthesis, hydroformylation, and cyclization reactions. .
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and materials
作用機序
The mechanism of action of methoxy(cyclooctadiene)rhodium(I) dimer involves the formation of an (oxa-pi-allyl)rhodium intermediate. This intermediate is formed through the initial conjugate addition of the rhodium complex to an unsaturated substrate. The intermediate then undergoes further transformations to yield the final product .
類似化合物との比較
Methoxy(cyclooctadiene)rhodium(I) dimer can be compared with other similar rhodium complexes, such as:
Chloro(1,5-cyclooctadiene)rhodium(I) dimer: Similar in structure but contains a chloro ligand instead of a methoxy ligand.
Acetylacetonatobis(cyclooctene)rhodium(I): Contains acetylacetonate and cyclooctene ligands.
Dicarbonyl(pentamethylcyclopentadienyl)rhodium(I): Contains carbonyl and pentamethylcyclopentadienyl ligands
This compound is unique due to its methoxy ligand, which imparts specific reactivity and selectivity in catalytic reactions .
特性
CAS番号 |
12148-72-0 |
|---|---|
分子式 |
C18H32O2Rh2 |
分子量 |
486.3 g/mol |
IUPAC名 |
cycloocta-1,5-diene;methanol;rhodium |
InChI |
InChI=1S/2C8H12.2CH4O.2Rh/c2*1-2-4-6-8-7-5-3-1;2*1-2;;/h2*1-2,7-8H,3-6H2;2*2H,1H3;; |
InChIキー |
LEJWHNWXNMGGKE-UHFFFAOYSA-N |
SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
異性体SMILES |
CO.CO.C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Rh].[Rh] |
正規SMILES |
CO.CO.C1CC=CCCC=C1.C1CC=CCCC=C1.[Rh].[Rh] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















